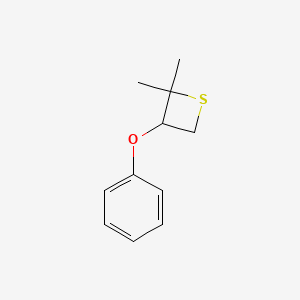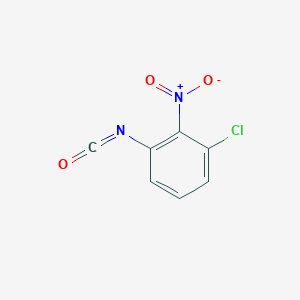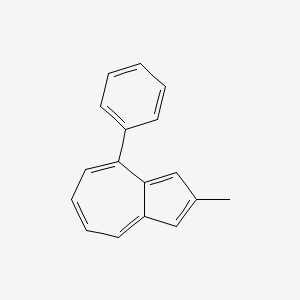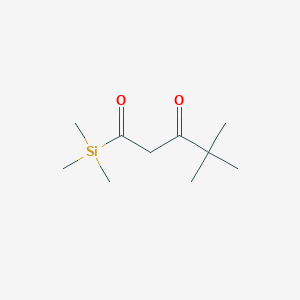
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide is a heterocyclic compound that features a quinoline core substituted with a hydroxy group at the 8th position and a thiazole ring at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide typically involves the alkylation of 8-hydroxyquinoline with a thiazole derivative. One common method includes the reaction of 8-hydroxyquinoline with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process might include steps such as halogenation, nucleophilic substitution, and amide formation. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 8-quinolinone derivatives.
Reduction: Formation of 8-aminoquinoline derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Applications De Recherche Scientifique
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring enhances its ability to interact with biological macromolecules, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the thiazole ring.
2-Amino-4-(4-bromophenyl)thiazole: Shares the thiazole ring but differs in the quinoline core.
8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but contains a sulfonic acid group instead of the carboxamide group.
Uniqueness
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide is unique due to the combination of the quinoline and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its ability to interact with a broader range of molecular targets, making it a versatile compound in various research fields.
Propriétés
Numéro CAS |
648896-08-6 |
|---|---|
Formule moléculaire |
C13H9N3O2S |
Poids moléculaire |
271.30 g/mol |
Nom IUPAC |
8-hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide |
InChI |
InChI=1S/C13H9N3O2S/c17-10-3-1-2-8-4-5-9(15-11(8)10)12(18)16-13-14-6-7-19-13/h1-7,17H,(H,14,16,18) |
Clé InChI |
SOZDLEPEEUHCOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)

![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)


![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)

![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)

![2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B12585859.png)


![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
